molecular formula C6H10O3 B1610794 4-Propyl-1,3-dioxolan-2-one CAS No. 89489-56-5

4-Propyl-1,3-dioxolan-2-one

Cat. No.: B1610794
CAS No.: 89489-56-5
M. Wt: 130.14 g/mol
InChI Key: AUXJVUDWWLIGRU-UHFFFAOYSA-N
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Description

“4-Propyl-1,3-dioxolan-2-one” is a chemical compound that is related to 1,3-dioxolan-2-one . It is also related to propiconazole, a triazole fungicide .


Synthesis Analysis

The synthesis of 1,3-dioxolan-4-ones, which includes “this compound”, can be achieved through solvent-free, organocatalyzed polymerization . An optimization of reaction conditions was carried out, with p-toluensulfonic acid emerging as the most efficient Brønsted acid catalyst .


Molecular Structure Analysis

The molecular structure of 1,3-dioxolan-2-one, which is related to “this compound”, has a molecular formula of C3H4O3 and a molecular weight of 88.0621 .


Chemical Reactions Analysis

The reactivity of the monomers in the tested conditions was studied following the monomer conversion by 1H NMR and the molecular weight growth by SEC analysis . A double activation polymerization mechanism was proposed, pointing out the key role of the acid catalyst .

Scientific Research Applications

Improved Interfacial Properties in Electrochemical Cells

4-Propyl-[1,3,2]dioxathiolane-2,2-dioxide (PDTD), a variant of 4-Propyl-1,3-dioxolan-2-one, has shown promise as an electrolyte additive in graphite/LiNi0.6Mn0.2Co0.2O2 pouch cells. Incorporating 1.0 wt% PDTD in these cells significantly enhances initial Coulombic efficiency and cycling stability. This improvement is attributed to better interfacial properties between electrodes and electrolyte (Lin et al., 2018).

Synthesis of Cyclic Carbonates

4-Alkylidene-1,3-dioxolan-2-ones can be efficiently synthesized using a gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates. This process is advantageous due to mild reaction conditions and the efficient synthesis of cyclic carbonates, which are traditionally less efficiently obtained (Buzas et al., 2009).

Synthesis of Polyhydroxyurethanes

A new synthesis method for 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) was developed from 4-(hydroxymethyl)-1,3-dioxolan-2-one. This method involves UV thiol–ene coupling and results in high-yield products used to synthesize polyhydroxyurethanes without isocyanates, featuring desirable properties like glass transition temperatures and degradation temperatures (Benyahya et al., 2011).

Enhancement in Liquid Crystal Technologies

1,3-Dioxolane-terminated liquid crystals, synthesized from 4-alkylcyclohexanecarboxylic acids, exhibit increased positive dielectric anisotropy and birefringence. These properties enhance the performance of these materials in liquid crystal technologies (Chen et al., 2015).

Applications in Material Synthesis for Nonlinear Optics

The transformation of aromatic and heteroaromatic mono and dilithioderivatives into polycycles containing pyrrole rings via 1,3-dioxolane-2-propanal has implications for the synthesis of materials used in nonlinear optics (Lucchesini, 1992).

Synthesis of Biobased Polyester Thermosets

1,3-Dioxolan-4-one (DOX) chemistry has been utilized to produce biobased polyester thermosets. These thermosets exhibit good thermal resistance and high mechanical strength, attributable to their rich aromatic content. They also demonstrate complete recyclability (Gazzotti et al., 2018).

Safety and Hazards

When handling “4-Propyl-1,3-dioxolan-2-one”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

4-propyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXJVUDWWLIGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548405
Record name 4-Propyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89489-56-5
Record name 4-Propyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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